Prochlorperazine Sulfoxide is a metabolite of the antipsychotic drug Prochlorperazine. While Prochlorperazine itself is not discussed here due to the request to avoid drug-related information, its sulfoxide derivative plays a significant role in analytical chemistry research. Specifically, Prochlorperazine Sulfoxide-d3, the deuterated form of the sulfoxide, serves as an internal standard in mass spectrometry-based quantification of Prochlorperazine in biological samples [].
Prochlorperazine Sulfoxide-d3 is a deuterium-labeled derivative of Prochlorperazine Sulfoxide, which itself is the primary metabolite of Prochlorperazine. Prochlorperazine is an antipsychotic medication primarily used as an antiemetic for severe nausea and vomiting. The deuterated version, Prochlorperazine Sulfoxide-d3, is utilized in various scientific research applications, particularly in pharmacokinetic studies to trace the metabolism and distribution of Prochlorperazine within biological systems.
Prochlorperazine Sulfoxide-d3 is classified under the phenothiazine class of compounds, which are known for their antipsychotic and antiemetic properties. The compound has a molecular formula of C20H21D3ClN3OS and a molecular weight of 392.96 g/mol . It is synthesized primarily for research purposes, particularly in understanding drug interactions and metabolic pathways involving Prochlorperazine.
The synthesis of Prochlorperazine Sulfoxide-d3 involves the selective replacement of hydrogen atoms in Prochlorperazine Sulfoxide with deuterium atoms. This can be achieved through various methods, including:
The typical reaction pathway may involve initial formation of the sulfoxide followed by deuteration to achieve the desired isotopic labeling .
The molecular structure of Prochlorperazine Sulfoxide-d3 can be represented as follows:
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, where the deuterium label serves as an internal standard for studying molecular dynamics .
Prochlorperazine Sulfoxide-d3 participates in various chemical reactions, including:
These reactions are essential for understanding the reactivity and potential modifications of Prochlorperazine Sulfoxide-d3 in pharmaceutical applications .
Prochlorperazine Sulfoxide-d3 primarily exerts its effects by targeting D2 dopamine receptors in the brain. The mechanism involves:
Prochlorperazine Sulfoxide-d3 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including analytical chemistry and pharmacological studies .
Prochlorperazine Sulfoxide-d3 has several important applications in scientific research:
These applications highlight its significance in both pharmaceutical development and academic research settings .
Prochlorperazine Sulfoxide-d3 (chemical name: 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide) is a selectively deuterated organic compound with the molecular formula C₂₀H₂₁D₃ClN₃OS and a molecular weight of 392.96 g/mol [6] [8]. Its structure features three deuterium atoms replacing protium at the N-methyl group of the piperazine ring, while retaining the core phenothiazine sulfoxide structure of the native metabolite. The sulfoxide moiety results from cytochrome P450-mediated oxidation of the parent drug's sulfur atom, a primary metabolic pathway for phenothiazine derivatives [2] [4].
The compound's structural identity is confirmed through advanced analytical techniques including high-resolution mass spectrometry (accurate mass: 392.1517) and nuclear magnetic resonance spectroscopy [6] [8]. Its IUPAC name systematically denotes the deuterium substitution pattern: 2-chloro-10-(3-(4-(methyl-d3)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide [8]. The presence of the sulfoxide group introduces molecular asymmetry, creating potential for stereoisomerism, though the deuterium labeling itself does not alter stereochemical properties relative to the non-deuterated metabolite.
Table 1: Structural and Chemical Characteristics of Prochlorperazine Sulfoxide-d3
Property | Specification |
---|---|
CAS Number | 1189943-37-0 |
Molecular Formula | C₂₀H₂₁D₃ClN₃OS |
Molecular Weight | 392.96 g/mol |
IUPAC Name | 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide |
Parent Compound | Prochlorperazine (DB00433) |
Isotopic Purity | ≥95% (typically >99% by HPLC) |
Deuterium Positions | N-methyl group of piperazine ring |
Deuterium (²H), the stable heavy isotope of hydrogen, imparts unique biochemical properties when incorporated into pharmaceutical compounds. The carbon-deuterium bond exhibits approximately 6-10 times greater kinetic stability compared to carbon-hydrogen bonds due to the isotope's lower zero-point vibrational energy [4] [7]. This phenomenon, known as the kinetic isotope effect (KIE), underlies the strategic application of deuterium labeling in drug metabolism studies.
The synthesis of Prochlorperazine Sulfoxide-d3 follows established routes for piperazine-containing compounds, typically involving lithium aluminum deuteride reduction of the appropriate amide precursor to introduce the -CD₃ group with high isotopic purity (>95.7%) [7]. This targeted deuteration creates a metabolic "label" at a vulnerable site of oxidative N-demethylation, enabling researchers to:
In the case of Prochlorperazine Sulfoxide-d3, the deuterium atoms are positioned at a site not involved in major metabolic transformations of the sulfoxide metabolite itself, ensuring isotopic integrity during experimental applications. This strategic placement minimizes kinetic isotope effects on the metabolite's reactivity while maximizing analytical utility.
Table 2: Comparative Properties of Deuterated vs. Non-deuterated Prochlorperazine Metabolites
Characteristic | Prochlorperazine Sulfoxide-d3 | Prochlorperazine Sulfoxide |
---|---|---|
Molecular Formula | C₂₀H₂₁D₃ClN₃OS | C₂₀H₂₄ClN₃OS |
Molecular Weight | 392.96 g/mol | 389.94 g/mol |
Mass Spectrometry Signature | +3 m/z shift in MS/MS fragments | Base molecular ion |
Metabolic Fate | Stable at deuterated site | Potential N-demethylation |
Primary Research Applications | Metabolic tracer studies, Quantitative bioanalysis | Reference metabolite, Pharmacological characterization |
Prochlorperazine undergoes extensive hepatic metabolism via multiple pathways including oxidation, hydroxylation, demethylation, and sulfoxide formation [2] [5]. Among these, sulfoxidation produces Prochlorperazine Sulfoxide as the quantitatively dominant metabolite, detectable in plasma within 30-40 minutes of prochlorperazine administration and accumulating significantly during chronic therapy [2] [5]. Though historically considered pharmacologically inactive, recent evidence suggests potential biological activities of phenothiazine sulfoxides, including interactions with neurotransmitter receptors and ion channels [2] [5].
Prochlorperazine Sulfoxide-d3 serves critical roles in elucidating the pharmacological significance of this metabolic pathway:
Table 3: Analytical Applications of Prochlorperazine Sulfoxide-d3 in Research
Application Domain | Methodology | Advantages Enabled by Deuteration |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with isotope dilution | Eliminates matrix effects; Compensates for extraction efficiency variations |
Metabolic Pathway Elucidation | Radiolabel tracing with deuterium adjunct | Distinguishes primary vs. secondary metabolites; Identifies branching pathways |
Excretion Balance Studies | Combined ¹⁴C and deuterium labeling | Differentiates administered drug from metabolic recycling; Quantifies fecal vs. urinary elimination |
Tissue Distribution Studies | MALDI imaging mass spectrometry | Spatial resolution of parent drug vs. metabolite localization |
The precise quantification enabled by Prochlorperazine Sulfoxide-d3 has revealed unexpected interindividual variability in sulfoxidation efficiency, potentially explaining differential therapeutic responses to prochlorperazine among patients with polymorphic CYP expression. Furthermore, its application in mass spectrometry imaging techniques is advancing our understanding of blood-brain barrier penetration of both parent drug and metabolite, with implications for neurological side effect profiles.
Listed Compounds:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7